molecular formula C13H12O2 B073669 2,2'-Methylenediphenol CAS No. 1333-16-0

2,2'-Methylenediphenol

Cat. No.: B073669
CAS No.: 1333-16-0
M. Wt: 200.23 g/mol
InChI Key: MQCPOLNSJCWPGT-UHFFFAOYSA-N
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Description

2,2’-Methylenediphenol, also known as bis(2-hydroxyphenyl)methane, is an organic compound with the molecular formula C13H12O2. It is a type of diarylmethane, where a methane group is substituted by two phenol groups. This compound is known for its peach-colored powder or chunk form and is slightly soluble in organic solvents like chloroform, dimethyl sulfoxide, and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Methylenediphenol is typically synthesized through the condensation reaction of phenol and formaldehyde under basic conditions. The reaction involves the use of a base such as sodium hydroxide to catalyze the formation of the methylene bridge between two phenol molecules .

Industrial Production Methods: In industrial settings, the production of 2,2’-Methylenediphenol follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Methylenediphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2’-Methylenediphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Methylenediphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The methylene bridge provides structural stability, allowing the compound to interact effectively with its targets .

Comparison with Similar Compounds

Uniqueness: 2,2’-Methylenediphenol is unique due to its ortho connection of phenol groups via a methylene bridge, which imparts distinct chemical properties and reactivity compared to its para-connected counterparts like bisphenol F .

Properties

IUPAC Name

2-[(2-hydroxyphenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12O2/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8,14-15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCPOLNSJCWPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022446
Record name 2,2'-Bisphenol F
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Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2467-02-9, 1333-16-0
Record name Bis(2-hydroxyphenyl)methane
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Record name 2,2'-Bisphenol F
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Record name 2,2'-Methylenediphenol
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Record name Phenol, 2,2'-methylenebis-
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Record name 2,2'-Bisphenol F
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Record name Reaction mass of 4,4'-methylenediphenol and 2,2'-methylenediphenol and o-[(4-hydroxyphenyl)methyl]phenol
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Record name 2,2'-BISPHENOL F
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Synthesis routes and methods I

Procedure details

Zero point zero five part by mass of tetrabutylammonium bromide was added to 100 parts by mass of a bisphenol F type epoxy resin (Epiclon 830), and with stirring the mixture was heated to 175° C. Then, 20 parts by mass of toluene diisocyanate were supplied, taking 3 hours, and the mixture was further stirred at 175° C. for 4 hours, to obtain an isocyanate modification product of the bisphenol F type epoxy resin.
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Synthesis routes and methods II

Procedure details

Phenol and formaldehyde are reacted to produce bisphenol F. Similar results are obtained.
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Synthesis routes and methods III

Procedure details

When more than one film forming polymer is used, an epoxy-containing polymer or copolymer can be used along with a nontacky polymer. Separate aqueous emulsions of the epoxy-containing polymer and the nontacky film forming polymer can be combined into a single emulsion or one single aqueous emulsion can be prepared wherein the epoxy-containing polymer and limited tack film forming polymer are solubilized, dispersed or emulsified in the aqueous emulsion. In preparing a single emulsion having the blended epoxy-containing polymer and nontacky film forming polymer, any nonionic, cationic, anionic or amphoteric emulsifying agents can be used. It is preferred to use nonionic emulsifying agents having an HLB in the range to match the ionic character of the blended polymers. Nonexclusive examples include: epoxy-containing polymers or copolymers which have an epoxy equivalent weight in the range of about 180 to about 230 grams of polymer for 1 gram equivalent of epoxide. The epoxy-containing polymer or copolymer assists in yielding treated glass fibers with good wettability for fast wet-out of the glass fibers in polymeric matrices such as saturated and unsaturated polyesters and epoxies. Epoxy polymers with epoxy equivalent weights greater than about 230 grams of polymer for one gram equivalent of epoxide will produce a glass fiber reinforced polymeric panel that is hazy. If the epoxy equivalent weight is less than about 180 grams, the treated glass fibers are too sticky. The epoxy equivalent weight or epoxide equivalent which is defined as the weight of resin in grams which contains one gram equivalent of epoxy can be determined by any method known to those skilled in the art. Nonexclusive examples include infrared spectroscopy and wet analysis such as the titration method with sodium hydroxide after the addition of pyridinium chloride in pyridine to the epoxy polymer. When the epoxy resin is used its amount in the aqueous treating composition can vary from a minor to a major portion of the solids of the aqueous treating composition. The epoxy resins that can be used can be epoxy resins prepared from bisphenol A and a comonomer such as epihalohydrin to form the diglycidyl ether of bisphenol A. Epoxy resins obtained by the use of hydroxyl compounds such as 4-isopropylidene bis(2,6-dibromophenol), dihydroxybenzenes, 1,1,2,2-tetra(p-hydroxy phenyl) ethane, 1,4-butane diol, glycerol, polyoxyalkylene (glycol), linoleic dimer acids, 1,1,3-tris(p-hydroxyphenyl)-propane and the like in reaction with epihalohydrin can also be used. Also, epoxy resins produced from aliphatic glycidyl ethers can be used. Also, epoxy resins produced by the reaction of monoepoxy compounds with themselves or other epoxy generating compounds can be used, for example, unsaturated monoepoxy compounds may be homopolymerized through the unsaturation to produce polyepoxy polymer like poly(allyl glycidyl ether). Particularly, suitable epoxy resins are the phenolic epoxies which are obtained by the reaction of a stoichiometric excess of an epihalohydrin such as epichlorohydrin with a polyhydric phenol such as bis(4-hydroxyphenol)-2,2propane, bis(hydroxyphenyl) methane which is obtained by the acid condensation of two moles of phenol with one mole of formaldehyde, hydroquinone, resorcinol or with polyhydroxy alcohol such as polyalkylene glycols, sorbitol, glycerol and the like. By varying these portions of the epihalohydrin, polyhydroxy compound and/or by varying the reaction conditions, compounds of low, intermediate or higher molecular weights may be produced which range from liquids to solids. Useful commercially available epoxy resins include that available from Shell Chemical Corporation under the trade designation Epon® 828 epoxy resin, and the epoxies available from Ciba-Geigy under the trade designation Araldite® resins, and from Dow Chemical Company under the trade designations D.E.R. or D.E.N. resins, and the Epi-Rez® resins available from Celanese Polymer Specialties Company. A suitable epoxy-containing copolymer which can be used is the epoxidized polyvinyl acetate copolymer available from National Starch under the trade designation 1971 resin.
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Synthesis routes and methods IV

Procedure details

Bisphenol F epoxy resin (Nihon Kayaku Co., Ltd. RE-404P, epoxy equivalent 160 g/eq., amount of hydrolysis 30 ppm) was dissolved in toluene, and added dibutylhydroxy toluene as the polymerization inhibitor therein, then temperature was risen up to 60° C. Thereafter, acrylic acid in 100% equivalent amount to epoxy group was added, further temperature was risen up to 80° C. Then trimethylammonium chloride as the reaction catalyst was added thereto, followed by stirring at 98° C. for about 50 hours. The resultant reaction mixture was washed with water, and toluene was distilled out to obtain epoxy acrylate of bisphenol F (Epoxyacrylate C).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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